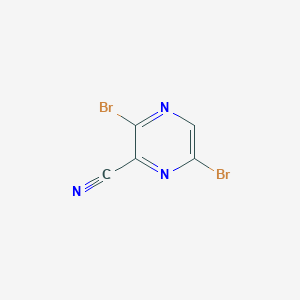

3,6-Dibromopyrazine-2-carbonitrile

Overview

Description

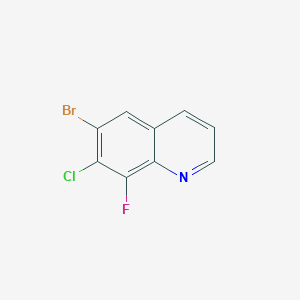

“3,6-Dibromopyrazine-2-carbonitrile” is a chemical compound that is used as a building block in heterocyclic chemistry . It is also known as "Favipiravir Impurity 29" .

Synthesis Analysis

The synthesis of “3,6-Dibromopyrazine-2-carbonitrile” involves a reaction with tert-butyl nitrite and copper (II) bromide in acetonitrile at 50°C . The reaction is stirred for 2 hours, then quenched with a 2N HCl solution, and the resulting precipitate is collected . The yield of this reaction is reported to be 53.5% .

Molecular Structure Analysis

The molecular formula of “3,6-Dibromopyrazine-2-carbonitrile” is C5HBr2N3 . Its molecular weight is 262.89 .

Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “3,6-Dibromopyrazine-2-carbonitrile” is a reaction with tert-butyl nitrite and copper (II) bromide . This reaction is carried out in acetonitrile at 50°C .

Physical And Chemical Properties Analysis

“3,6-Dibromopyrazine-2-carbonitrile” is a solid compound . It has a molecular weight of 262.89 . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

3,6-Dibromopyrazine-2-carbonitrile: A Comprehensive Analysis

Pharmaceutical Research: This compound, like many nitrogen-containing heterocycles, is often used in pharmaceuticals. Its structure could be utilized in the synthesis of bioactive compounds or drugs targeting various diseases.

Organic Materials Synthesis: The electron-deficient nature of 3,6-Dibromopyrazine-2-carbonitrile makes it a potential candidate for creating organic materials with unique electronic properties.

Natural Product Synthesis: Heterocyclic compounds are key structures in many natural products. This compound could serve as a precursor or intermediate in the synthesis of complex natural molecules.

4. Performance Optimization in Organic Solar Cells (OSCs) As an electron-deficient unit, 3,6-Dibromopyrazine-2-carbonitrile can be used as a solid additive to enhance the performance of OSCs .

Polymer Chemistry: The structural adaptability of pyrazine derivatives allows their integration into polymers, potentially leading to materials with improved stability and unique properties .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,6-dibromopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAUGAJRAONOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743849 | |

| Record name | 3,6-Dibromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromopyrazine-2-carbonitrile | |

CAS RN |

1351238-11-3 | |

| Record name | 3,6-Dibromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3,6-Dibromopyrazine-2-carbonitrile considered a promising building block for n-type organic semiconductors?

A1: 3,6-Dibromopyrazine-2-carbonitrile (and its derivative, 3,6-Dibromopyrazine-2,5-dicarbonitrile) exhibits several characteristics beneficial for n-type organic semiconductor development:

- Strong electron deficiency: The cyano groups (-CN) attached to the pyrazine ring enhance electron deficiency, making it suitable for electron transport. []

- Simple structure and facile synthesis: It can be synthesized in a few steps from readily available starting materials, contributing to cost-effectiveness. []

- Deep LUMO levels: Polymers incorporating this building block possess deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, facilitating electron injection and transport, crucial for n-type performance in OTFTs and OTEs. []

Q2: How does the incorporation of 3,6-Dibromopyrazine-2-carbonitrile impact the performance of organic thermoelectric materials?

A2: When incorporated into polymers like P(DPP-CNPz) and P(DPP-DCNPz), 3,6-Dibromopyrazine-2-carbonitrile significantly enhances n-type electrical conductivity and power factors. This is attributed to the enhanced electron deficiency and deep LUMO levels, leading to efficient electron transport within the material. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)

![2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol](/img/structure/B1473719.png)

![4-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1473722.png)

![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)

![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)

![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)